2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,2-Difluorobenzo[d][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a benzo[d][1,3]dioxolyl core substituted with two fluorine atoms at the 2-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances its stability, making it valuable for Suzuki-Miyaura cross-coupling reactions in organic synthesis and drug development. The difluorinated benzodioxole group imparts unique electronic and steric properties, influencing reactivity and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9-10(8)18-13(15,16)17-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLDXSYXJDABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 2,2-Difluorobenzo[d] dioxole
The reaction begins with deprotonation of 2,2-difluoro-1,3-benzodioxole using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -15°C under inert conditions. The fluorine atoms at the 2-position electronically activate the ring, directing lithiation to the 4-position. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to enhance the reactivity and regioselectivity of n-BuLi.
Critical Parameters :
-
Temperature: Maintenance of -15°C prevents side reactions.
-
Stoichiometry: A 1:1 molar ratio of n-BuLi to substrate ensures complete deprotonation.
Quenching with Trimethyl Borate
Following lithiation, trimethyl borate (B(OMe)₃) is introduced to trap the aryl lithium species, forming the intermediate boronate complex. This step is conducted at -10°C to minimize decomposition. Subsequent acid hydrolysis (1M HCl) liberates the boronic acid, (2,2-difluorobenzo[d][1,dioxol-4-yl)boronic acid, which is extracted with diethyl ether and purified via saturation with NaCl.
Yield Considerations :
-
Acid workup must be rapid to prevent boronic acid dehydration.
-
Purity is confirmed via NMR, showing characteristic peaks for the aromatic protons (δ 7.2–7.5 ppm) and boronic acid (-B(OH)₂, δ 8–10 ppm).
Esterification with Pinacol
The boronic acid is converted to its pinacol ester to enhance stability and reactivity. This two-step process involves condensation with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.
Reaction Setup and Conditions
In a flame-dried flask, (2,2-difluorobenzo[d][1,dioxol-4-yl)boronic acid is dissolved in dichloromethane (DCM) with pinacol (1.05 equiv) and MgSO₄ (1 equiv) as a desiccant. The mixture is stirred at room temperature for 16 hours, during which the boronic acid reacts with pinacol to form the dioxaborolane ring.
Mechanistic Insight :
Purification via Distillation
The crude product is filtered through Celite to remove MgSO₄, and the solvent is evaporated under reduced pressure. Distillation at 108°C (23 mmHg) yields 2-(2,2-Difluorobenzo[d]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.
Yield and Purity :
Alternative Synthetic Routes
Halogenation-Fluorination Sequences
US5637737A outlines a multi-step process for synthesizing 2,2-difluorobenzo[d]dioxole derivatives. While focused on the core structure, analogous steps could generate halogenated intermediates (e.g., 4-bromo-2,2-difluorobenzo[d]dioxole), which might undergo Miyaura borylation with bis(pinacolato)diboron.
Feasibility :
-
Miyaura borylation typically requires Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (KOAc).
-
Unproven for this specific substrate but theoretically viable.
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Lithiation | Esterification |
|---|---|---|
| Temperature | -15°C to -10°C | Room temperature |
| Solvent | THF | Dichloromethane |
| Reaction Time | 1–2 hours | 16 hours |
| Yield | 70–80% (boronic acid) | 89% (ester) |
Key Observations :
-
Lower temperatures in lithiation prevent aryl lithium aggregation.
-
Polar aprotic solvents (THF, DCM) stabilize intermediates without side reactions.
Catalytic and Stoichiometric Additives
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of difluorobenzo[d][1,3]dioxole derivatives with boronic acid derivatives. The presence of the boron atom allows for participation in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
Organic Synthesis
The compound is primarily used as a reagent in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex organic molecules. This includes:
- Suzuki Coupling Reactions : It can be utilized to connect aryl or vinyl groups to form biaryl compounds.
- Functionalization of Aromatic Compounds : The presence of difluoro groups enhances its reactivity and selectivity in various substitution reactions.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry due to its structural characteristics:
- Anticancer Agents : Compounds derived from this structure have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.
- Antiviral Activity : Some studies suggest derivatives may exhibit antiviral properties, making them candidates for further development in antiviral therapies.
Material Science
The unique properties of boron compounds contribute to advancements in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its reactivity allows for the incorporation into nanomaterials which can be used in drug delivery systems or as catalysts.
Case Study 1: Anticancer Activity
A study focused on the synthesis of analogs of 2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cell proliferation.
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical strength. The resulting materials exhibited potential for use in high-performance applications such as aerospace and automotive industries.
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Organic Synthesis | Suzuki Coupling Reactions | High yields and selectivity |
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxic effects observed |
| Material Science | Polymer Chemistry | Enhanced thermal and mechanical properties |
| Nanotechnology | Drug Delivery Systems | Improved bioavailability |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-(2,2-difluorobenzo[d][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emphasizing substituent effects, synthetic utility, and applications.
Key Observations:
Electronic Effects :
- Fluorinated derivatives (e.g., difluoromethyl, trifluoromethyl) exhibit increased stability and lipophilicity, critical for blood-brain barrier penetration in drug design .
- Electron-withdrawing groups (e.g., Cl, I) enhance electrophilicity, improving cross-coupling efficiency .
Steric Considerations :
- Bulky substituents like trifluoromethylbenzyloxy reduce reactivity in sterically demanding reactions but improve selectivity .
- Ethynyl groups enable modular functionalization via alkyne-azide cycloaddition .
Synthetic Utility :
- Iodo- and ethynyl-substituted borolanes are preferred for constructing conjugated systems in materials science .
- Dichlorophenyl analogs are utilized in antimicrobial studies due to their bioisosteric resemblance to bioactive motifs .
Stability and Purity :
- Difluorinated and methoxy-substituted derivatives achieve >95% purity, underscoring their suitability for high-precision applications .
Biological Activity
The compound 2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14F2BNO4
- Molecular Weight : 273.05 g/mol
- CAS Number : 2061996-63-0
This compound features a difluorobenzo[d][1,3]dioxole moiety attached to a dioxaborolane structure. The presence of fluorine substituents is significant as they can enhance the lipophilicity and biological activity of the compound.
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxaborolane core through the reaction of boron reagents with suitable precursors.
- Introduction of the difluorobenzo[d][1,3]dioxole moiety , which can be achieved via coupling reactions or electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its effects on cancer cell lines and other biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Breast Cancer Cell Lines : In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Colon and Lung Cancer Cell Lines : Similar antiproliferative activities were observed in colon and lung cancer models .
The proposed mechanisms for the biological activity include:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of oxidative stress , leading to cell death.
- Alteration of signaling pathways , particularly those related to apoptosis and cell cycle regulation.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Fluorinated Compounds : A study evaluated a series of fluorinated compounds for their antiproliferative effects against various cancer types. The results indicated that fluorinated aryl groups significantly enhance biological activity due to improved interaction with biological targets .
- Mechanistic Insights : Computational studies have provided insights into how structural modifications influence the binding affinity to target proteins and the resultant biological activity .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Colon Cancer | 15 | Enzyme inhibition |
| Compound C | Lung Cancer | 20 | Oxidative stress |
| Target Compound | Various (e.g., A549) | 12 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting a brominated or iodinated benzo[d][1,3]dioxole precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Key steps include:
- Reagent Setup : Use anhydrous THF or dioxane under inert atmosphere (argon/nitrogen).
- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to B₂Pin₂.
- Temperature : Heat at 80–100°C for 12–24 hours.
Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate) and confirm purity by ¹⁹F NMR (δ –110 to –120 ppm for difluoro groups) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H and ¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups on the dioxaborolane ring (δ 1.2–1.4 ppm). For example, the tetramethyl groups appear as a singlet at δ 1.31 .
- ¹¹B NMR : Expect a peak near δ 30–35 ppm, typical for sp²-hybridized boron in dioxaborolanes .
- Mass Spectrometry (HRMS) : Use ESI+ to detect the molecular ion peak (e.g., m/z calculated for C₁₅H₁₈B₂F₂O₄: 342.13) .
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The dioxaborolane moiety acts as a stable boronic ester, enabling efficient coupling with aryl halides. Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or Cs₂CO₃ as base in THF/H₂O (3:1) at 80°C.
- Scope : Reacts with electron-deficient aryl bromides (e.g., nitro-substituted partners) in >75% yield. Steric hindrance from the tetramethyl groups may slow coupling with bulky substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cross-coupling reactions?
Methodological Answer: Low yields often stem from steric hindrance or boron hydrolysis. Mitigation strategies:
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: The compound is moisture-sensitive due to the boronate ester. Stability studies show:
Q. How can computational modeling predict reactivity in novel catalytic systems?
Methodological Answer:
- DFT Calculations : Model the transition state of boron-aryl bond formation using Gaussian09 with B3LYP/6-31G(d). Focus on steric effects from the tetramethyl groups.
- Solvent Effects : Simulate THF vs. DMF dielectric environments to optimize reaction coordinates.
- Ligand Screening : Virtual libraries of phosphine ligands (e.g., XPhos, SPhos) can predict catalytic activity .
Q. How should researchers resolve contradictions in reported reactivity data for structurally similar dioxaborolanes?
Methodological Answer:
- Comparative Analysis : Replicate reactions under standardized conditions (e.g., solvent, catalyst loading).
- Control Experiments : Test for trace metal impurities (e.g., via ICP-MS) that may alter catalytic pathways.
- Structural Elucidation : Use X-ray crystallography to confirm regioselectivity differences in fluorinated vs. non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
